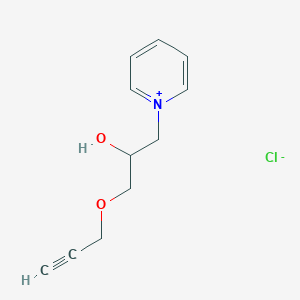
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride is a chemical compound that features a pyridinium ring substituted with a prop-2-ynyloxy group and a propan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride typically involves the reaction of a pyridinium derivative with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction proceeds through an S_N2 mechanism, where the nucleophilic substitution of the bromide by the pyridinium nitrogen occurs, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of different solvents, bases, and reaction temperatures to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antiurease effects.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit urease enzyme activity, which is crucial for its antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(Prop-2-ynyloxy)benzene: A similar compound with a benzene ring instead of a pyridinium ring.
4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene: Another related compound with additional halogen substitutions.
Uniqueness
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride is unique due to its specific structural features, such as the presence of both a pyridinium ring and a prop-2-ynyloxy group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
1-prop-2-ynoxy-3-pyridin-1-ium-1-ylpropan-2-ol;chloride |
InChI |
InChI=1S/C11H14NO2.ClH/c1-2-8-14-10-11(13)9-12-6-4-3-5-7-12;/h1,3-7,11,13H,8-10H2;1H/q+1;/p-1 |
Clave InChI |
XRKARSYHWSYWGT-UHFFFAOYSA-M |
SMILES canónico |
C#CCOCC(C[N+]1=CC=CC=C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


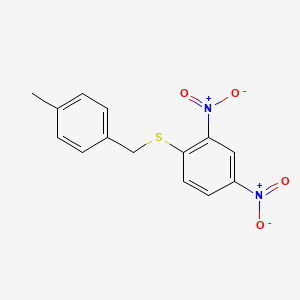
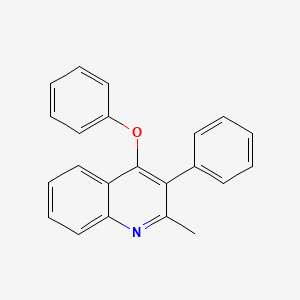
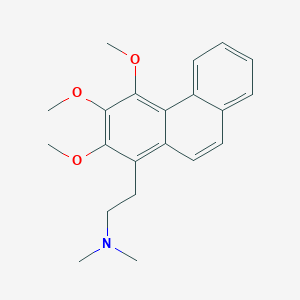
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
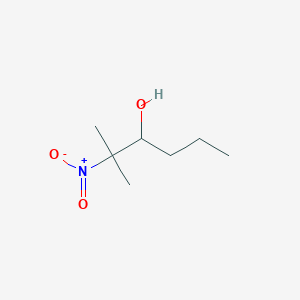
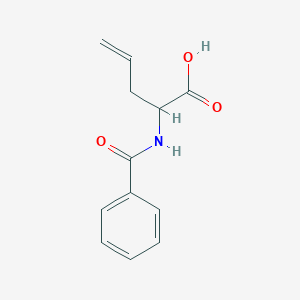
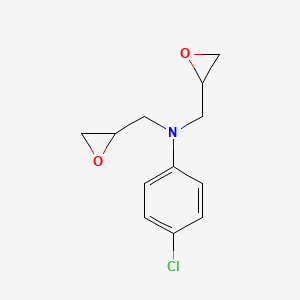
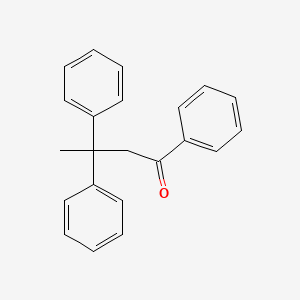
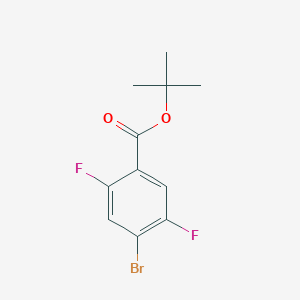
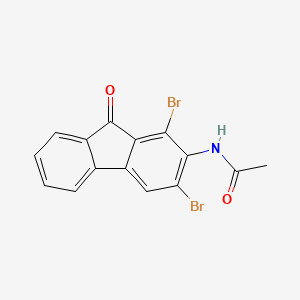
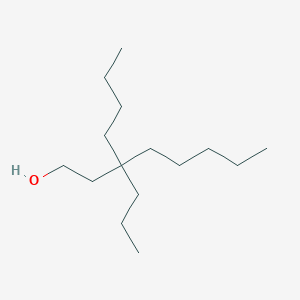
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)

